molecular formula C10H18S B12041527 2,8-Epithio-p-menthane CAS No. 84415-79-2

2,8-Epithio-p-menthane

Cat. No.: B12041527
CAS No.: 84415-79-2
M. Wt: 170.32 g/mol
InChI Key: FAXNZPOZWCWYBD-UHFFFAOYSA-N
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Description

Contextualization within Monoterpenoid Chemistry

Monoterpenes, a class of terpenes with the molecular formula C10H16, are widely distributed in nature and are known for their diverse biological activities and applications. wikipedia.orgnih.govresearchgate.net The introduction of a sulfur atom into the monoterpene skeleton gives rise to sulfur-containing terpenoids, a class of compounds with distinct chemical and physical properties.

The study of sulfur-containing organic compounds has a rich history, with their unique odors often being the initial point of interest. atamanchemicals.comresearchgate.net In the context of terpenoids, research has evolved from identifying naturally occurring sulfur-containing monoterpenoids in sources like grapefruit and muscadine wine to exploring their synthesis and potential applications. acs.orgresearchgate.net Early investigations often focused on the isolation and characterization of these compounds from essential oils and other natural extracts. researchgate.net Over time, the focus has expanded to include the development of synthetic methods to access these molecules and their derivatives, driven by their potential use as flavoring agents and in other industrial applications. researchgate.netnih.gov The presence of sulfur can significantly influence the reactivity and biological activity of the parent monoterpene, leading to a dedicated area of research. dntb.gov.uanih.gov

2,8-Epithio-p-menthane (B12041505) is structurally classified as a bicyclic monoterpene derivative. wikipedia.orgdntb.gov.ua Its framework is derived from p-menthane (B155814), a monocyclic monoterpene, which has undergone an intramolecular cyclization involving a sulfur atom to form a second ring. This bicyclic system imparts a rigid conformation to the molecule. nottingham.ac.uk

Furthermore, the compound contains a seven-membered ring where one carbon atom is replaced by a sulfur atom, classifying it as a thiepane (B16028). wikipedia.orghmdb.ca Thiepanes are a class of organosulfur heterocyclic compounds that have been the subject of synthetic and theoretical studies. wikipedia.orgnih.govacs.org The combination of the bicyclic monoterpene structure with the thiepane ring system gives this compound its distinct chemical identity.

Table 1: Structural and Chemical Identity of this compound

Property Value
IUPAC Name 4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane
Molecular Formula C10H18S
Molecular Weight 170.32 g/mol
CAS Number 68398-18-5
Synonyms Thiocineole, Grapefruit menthane

Sources: chemspider.comalfa-chemistry.comnih.gov

Academic Significance and Research Focus on this compound

The unique structure of this compound has made it a valuable subject in several areas of chemical research.

The synthesis of this compound and related sulfur-containing bicyclic monoterpenoids has contributed to the development of novel synthetic methodologies. For instance, the intramolecular cyclization of precursors like 1-p-menthene-8-thiol (B36435) under radical or protic conditions has been studied to understand the stereoselectivity of such reactions. scribd.com The synthesis of related monoterpene thiols and their subsequent transformations have provided insights into regioselective and stereoselective reactions involving sulfur-containing compounds. researchgate.net These studies are significant for the broader field of organic synthesis, offering new strategies for the construction of complex heterocyclic systems.

The rigid bicyclic structure of this compound makes it an excellent model for stereochemical and chiroptical studies. nottingham.ac.ukresearchgate.net The defined spatial arrangement of its atoms allows for the investigation of chiroptical properties, such as circular dichroism, which relates the three-dimensional structure of a chiral molecule to its interaction with polarized light. researchgate.netpsu.eduacs.org The synthesis and study of chiral thiepane derivatives, including those related to this compound, have been instrumental in advancing the understanding of structure-chiroptical property relationships. acs.orgresearchgate.net Such studies are crucial for determining the absolute configuration of chiral molecules.

The characterization of this compound has necessitated the use of advanced spectroscopic techniques. One- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy have been crucial in determining its complex structure and the relative configuration of its stereocenters. researchgate.net Furthermore, techniques like gas chromatography coupled with mass spectrometry (GC-MS) and pulsed flame photometric detection (GC-PFPD) have been employed to identify and quantify this compound in complex mixtures like grapefruit juice. researchgate.net The study of this and other bicyclic monoterpenes has also involved photoelectron spectroscopy to investigate their electronic structure. nottingham.ac.uk These applications contribute to the refinement and advancement of spectroscopic methods for the analysis of complex organic molecules.

Table 2: Key Research Areas and Findings Related to this compound

Research Area Key Findings
Organic Synthesis Elucidation of stereoselective radical and protic cyclization pathways for the formation of the bicyclic thiepane system. scribd.com
Stereochemistry Use as a model compound for studying the relationship between molecular structure and chiroptical properties in bicyclic systems. acs.orgresearchgate.net

| Spectroscopy | Application of advanced NMR and GC techniques for structural elucidation and trace-level detection. researchgate.netresearchgate.net |

Relevance in Computational Chemistry and Mechanistic Investigations

The study of this compound provides valuable insights into reaction mechanisms, particularly intramolecular cyclizations and the behavior of sulfur-containing terpenoids. Concurrently, the complexity of these reactions invites the use of computational chemistry to model and predict molecular structures and reaction pathways.

Mechanistic Investigations

Mechanistic studies concerning this compound primarily revolve around its formation from precursor molecules, most notably p-menthene thiols. Research has shown that this bicyclic sulfide (B99878) is a significant product of the intramolecular cyclization of specific thiols derived from limonene (B3431351).

Key findings from mechanistic studies include:

Formation from Limonene: The synthesis pathways often begin with limonene. The addition of hydrogen sulfide (H₂S) to limonene, catalyzed by Lewis acids such as aluminum chloride (AlCl₃), yields a mixture of p-menthane thiols. mdpi.comencyclopedia.pub

Intramolecular Cyclization: Among the products of H₂S addition to limonene are 1-p-menthene-8-thiol and p-menth-1-ene-4-thiol. These compounds can subsequently undergo intramolecular cyclization, where the thiol group attacks the double bond within the same molecule to form the stable bridged thioether structure of this compound. mdpi.comencyclopedia.pub

Formation from Epoxides: An alternative pathway involves the transformation of limonene epoxides. For instance, trans-limonene-1,2-epoxide and cis-1,2-limonene-1,2-epoxide can be converted into their corresponding episulfides (thiiranes), such as cis- and trans-1,2-epithio-p-menth-8-ene. mdpi.com These reactions can be facilitated by reagents like the N,N-dimethylthioformamide (DMTF)-trifluoroacetic acid (TFA) system. mdpi.comresearchgate.net The subsequent reduction of these episulfides can lead to various mercapto-p-menthenes, which are precursors for cyclization. researchgate.net

Stereochemical Influence: The stereochemistry of the starting materials, such as the cis or trans configuration of limonene epoxides, plays a crucial role in determining the stereochemical outcome of the resulting epithio compounds. mdpi.comresearchgate.net

Direct Reaction with Sulfur: The reaction of limonene with elemental sulfur has also been shown to produce bridged compounds, including this compound, alongside other complex polysulfides. researchgate.net

These investigations are fundamental for understanding the natural formation of such flavor compounds and for developing synthetic routes to produce them for various applications.

Computational Chemistry

While specific computational studies focusing exclusively on this compound are not extensively documented in available research, computational chemistry is a vital tool for elucidating the mechanisms and properties of related sulfur-containing terpenoids.

Modeling Reaction Mechanisms: Computational mechanistic models have been developed for related reactions, such as the formation of thiiranes (episulfides) from epoxides using ammonium (B1175870) thiocyanate. researchgate.net These models help to understand the transition states and energy profiles of the reaction, providing insights that are difficult to obtain through experimental means alone. Such approaches could be applied to model the intramolecular cyclization of 1-p-menthene-8-thiol to form this compound.

Conformational and Reactivity Analysis: For analogous compounds like terpenoid thiols, computational methods are used for conformational analysis and to study their reactivity. For example, the gas-phase oxidation of 3-Methyl-2-butene-1-thiol by OH radicals has been investigated using computational analysis to determine the most stable conformers and to map the potential energy surfaces of the reaction pathways. acs.org This type of analysis is crucial for understanding the atmospheric chemistry and stability of volatile sulfur compounds.

Predicting Properties: Computational tools can predict various properties of molecules, including their structure, stability, and spectroscopic data (e.g., NMR spectra), which can aid in the structural determination of newly synthesized compounds. researchgate.net

The application of these computational techniques to this compound and its precursors would significantly enhance the understanding of its formation, stereochemistry, and chemical behavior.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84415-79-2

Molecular Formula

C10H18S

Molecular Weight

170.32 g/mol

IUPAC Name

4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane

InChI

InChI=1S/C10H18S/c1-7-4-5-8-6-9(7)11-10(8,2)3/h7-9H,4-6H2,1-3H3

InChI Key

FAXNZPOZWCWYBD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2CC1SC2(C)C

density

0.997-1.001

physical_description

Colourless to pale yellow clear liquid;  Earthy, citrus aroma with menthol-like undertones

solubility

Insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Synthetic Methodologies for 2,8 Epithio P Menthane and Its Stereoisomers

Strategies for Thiirane (B1199164) (Episulfide) Ring Formation

The introduction of the epithio group is a critical step in the synthesis of 2,8-epithio-p-menthane (B12041505). Various reagents and reaction systems have been explored to achieve this transformation efficiently.

Thioepoxidation Reactions of Precursor Epoxides (e.g., Limonene (B3431351) 1,2-Epoxides)

A common and effective strategy for forming the thiirane ring is through the thioepoxidation of a corresponding precursor epoxide. In the context of this compound synthesis, limonene 1,2-epoxide serves as a key starting material. nih.govnih.gov This reaction involves the replacement of the oxygen atom of the epoxide ring with a sulfur atom.

The process typically involves reacting the limonene 1,2-epoxide with a sulfur-donating reagent. rsc.orgmdpi.com The reaction proceeds via nucleophilic attack of the sulfur species on one of the carbon atoms of the epoxide ring, leading to ring-opening, followed by an intramolecular cyclization that expels the oxygen atom and forms the three-membered thiirane ring. The stereochemistry of the starting epoxide often dictates the stereochemistry of the resulting episulfide.

Utilization of N,N-Dimethylthioformamide (DMTF)-Trifluoroacetic Acid (TFA) Systems

A specific and noteworthy system for the thioepoxidation of epoxides is the use of N,N-dimethylthioformamide (DMTF) in the presence of trifluoroacetic acid (TFA). mdpi.comresearchgate.net This reagent combination has been successfully employed to convert both trans- and cis-limonene-1,2-epoxides into their corresponding episulfides. mdpi.comencyclopedia.pub

The reaction mechanism is believed to involve the activation of the epoxide by the strong acid (TFA), making it more susceptible to nucleophilic attack by the sulfur atom of DMTF. Subsequent intramolecular reactions lead to the formation of the thiirane ring. For example, treatment of trans-2,10-epoxy-pinane with DMTF in TFA yields cis-2,10-epithio-pinane. researchgate.net Similarly, trans-limonene-1,2-epoxide and cis-1,2-limonene-1,2-epoxide are transformed into cis-1,2-epithio-p-menth-8-ene and trans-1,2-epithio-p-menth-8-ene, respectively, using the DMTF-TFA system. mdpi.comresearchgate.net However, the yield of the trans-episulfide can be lower due to the formation of a diol byproduct from the acid-catalyzed hydrolysis of the corresponding epoxide. mdpi.comresearchgate.net

Exploration of Alternative Reagents and Reaction Conditions for Epithio Moiety Introduction

Beyond the DMTF-TFA system, other reagents have been investigated for the synthesis of thiiranes from epoxides. These include:

Thiourea (B124793) : Reaction of epoxides like 8,9-epoxy-1-p-menthene with thiourea, followed by alkaline treatment, can yield the corresponding episulfide. scribd.com

Potassium Thiocyanate : This reagent, often used in the presence of a catalyst like indium tribromide, provides a mild and efficient method for converting a variety of epoxides to thiiranes with high yields. thieme-connect.com

Phosphine Sulfides : These compounds have also been reported as reagents for the conversion of oxiranes to thiiranes. thieme-connect.com

3-Methylbenzothiazol-2-thione : This is another reagent documented for the production of thiiranes from their epoxide precursors. thieme-connect.com

These alternative methods offer different reaction conditions and may be advantageous for specific substrates or to avoid the strongly acidic conditions of the DMTF-TFA system.

Stereoselective Synthesis and Isomer Control

Controlling the three-dimensional arrangement of atoms is crucial in the synthesis of complex molecules like this compound. Stereoselectivity determines the specific isomer formed, which can have significant implications for the properties of the final compound.

Control over Cis- and Trans-1,2-Epithio-p-menthane Formation

The relative stereochemistry at the C1 and C2 positions, leading to either cis or trans isomers of 1,2-epithio-p-menthane derivatives, is directly influenced by the stereochemistry of the starting limonene 1,2-epoxide. The thioepoxidation reaction with reagents like the DMTF-TFA system generally proceeds with an inversion of configuration at one of the carbon centers.

Specifically, the treatment of (+)-trans-limonene 1,2-epoxide yields the cis-episulfide, while the corresponding (+)-cis-limonene 1,2-epoxide gives the trans-episulfide. researchgate.net This stereochemical control is a key aspect of the synthesis, allowing for the selective preparation of either the cis or trans isomer of the episulfide precursor to this compound.

Table 1: Stereochemical Outcome of Thioepoxidation of Limonene 1,2-Epoxides

Starting Material Reagent System Product
(+)-trans-Limonene 1,2-epoxide DMTF-TFA cis-1,2-Epithio-p-menth-8-ene
(+)-cis-Limonene 1,2-epoxide DMTF-TFA trans-1,2-Epithio-p-menth-8-ene

Enantioselective Pathways in this compound Synthesis

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. In the synthesis of this compound, the enantioselectivity is often established by starting with an optically active precursor, such as an enantiomer of limonene.

For instance, the synthesis of optically active 1-p-menthene-8-thiol (B36435), a precursor that can be cyclized to form this compound, has been achieved starting from enantiomerically pure limonenes. scribd.com The process involves converting the enantiopure limonene to the corresponding optically active 8,9-epoxy-1-p-menthene. This epoxide is then treated with thiourea to form the thiouronium salt, which upon alkaline treatment and subsequent reduction, yields the enantiomerically enriched thiol. scribd.com

The radical-induced cyclization of 1-p-menthene-8-thiol proceeds stereoselectively to form 2,8-epithio-cis-p-menthane. scribd.com This cyclization involves an anti-Markownikoff addition of the thiol group to the double bond. scribd.com Therefore, by using an enantiomerically pure starting material, it is possible to synthesize a specific enantiomer of this compound.

Application of Chiral Auxiliaries and Catalysts in Stereocontrolled Syntheses

The stereochemistry of this compound is typically dictated by the configuration of its precursor, most commonly a stereoisomer of limonene oxide. The synthesis of these chiral epoxides is a critical step where stereocontrol is exerted. For instance, the epoxidation of limonene can be directed to yield specific diastereomers, such as (+)-cis- or (+)-trans-limonene 1,2-oxide. jfda-online.com These enantiomerically pure epoxides serve as chiral templates, and their subsequent conversion to the corresponding epithio compound preserves the stereochemistry.

The transformation of the epoxide to the thiirane (the epithio group) can be achieved with reagents like N,N-dimethylthioformamide (DMTF) in conjunction with trifluoroacetic acid (TFA). mdpi.comencyclopedia.pub This conversion proceeds with an inversion of configuration at one of the carbon centers. rsc.org For example, (+)-trans-limonene-1,2-epoxide is converted to cis-1,2-epithio-p-ment-8-ene, while the corresponding cis-limonene-1,2-epoxide yields the trans-epithio derivative. mdpi.comresearchgate.net

While chiral auxiliaries are fundamental to creating the precursors, the resulting p-menthane (B155814) thiols (derived from this compound, see section 2.3.1) have found significant application as chiral auxiliaries, ligands for metal complex catalysis, and organocatalysts in their own right for various asymmetric syntheses. mdpi.comdntb.gov.ua

Post-Synthetic Transformations and Derivatization

Once synthesized, the this compound core can undergo various transformations, particularly involving the strained thiirane ring, to produce a range of other sulfur-containing p-menthane derivatives.

Reductive Cleavage of the Thiirane Ring to Yield Menthane Thiols

The three-membered thiirane ring of epithio-p-menthane derivatives is susceptible to nucleophilic attack and can be opened reductively to generate p-menthane thiols. A common and effective method for this transformation is the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄). mdpi.comencyclopedia.pub

For example, the reductive cleavage of cis-1,2-epithio-p-ment-8-ene with LiAlH₄ readily produces corresponding thiols. mdpi.com Similarly, the reduction of other epithio compounds, such as those formed from the reaction of epoxides with thiourea followed by treatment with sodium carbonate, also yields thiols upon treatment with LiAlH₄. mdpi.comresearchgate.net This ring-opening reaction is a key step in accessing the versatile p-menthane thiol scaffold from its cyclic thioether precursor. The table below summarizes representative reductive cleavage reactions.

Starting Epithio-p-menthaneReducing AgentResulting Thiol(s)Reference
cis-1,2-epithio-p-ment-8-eneLiAlH₄p-menth-8-ene-1-thiol and p-menth-8-ene-2-thiol mdpi.com
trans-1,2-epithio-p-ment-8-eneLiAlH₄p-menth-8-ene-2-thiol mdpi.com
Thiirane from epoxide/thioureaLiAlH₄Racemic 1-p-menthene-8-thiol mdpi.comencyclopedia.pub

Synthesis of Related Sulfur-Containing p-Menthane Derivatives (e.g., Disulfides, Thiosulfonates, Sulfenimines)

The p-menthane thiols obtained from the reductive cleavage of this compound are valuable intermediates for synthesizing a variety of other sulfur-containing derivatives.

Disulfides: Menthane thiols can be coupled to form both symmetrical and unsymmetrical disulfides. Disulfide bonds are significant in various chemical and biological contexts. nih.gov The synthesis of unsymmetrical monoterpenylhetaryl disulfides has been achieved by reacting monoterpene thiols with heterocyclic disulfides. nih.gov Oxidative coupling, often using mild oxidants like iodine (I₂), can convert thiols into symmetrical disulfides. masterorganicchemistry.com

Thiosulfonates: These compounds, which feature a -SO₂-S- linkage, can be prepared from p-menthane thiols. One method involves the reaction of the thiol with a sulfonyl chloride. Alternatively, thiosulfonates can be synthesized via the coupling of thiols and sodium sulfinates under aerobic conditions, catalyzed by reagents like CuI or FeCl₃. rsc.org Another route is the reaction of thiols with iodine and a sodium sulfinate. d-nb.info

Sulfenimines: The reaction between a thiol and an aldehyde or ketone in the presence of a base can lead to the formation of sulfenimines (N-thioimines). For instance, sulfenimines have been synthesized from pinane-based hydroxythiols and various aldehydes, yielding the final products in good yields. researchgate.netmdpi.com This methodology can be applied to p-menthane thiols to generate a corresponding series of p-menthane-based sulfenimines. mdpi.com

Thiol-Ene Reactions Involving Menthane Scaffolds

Thiol-ene reactions are powerful "click chemistry" processes that involve the addition of a thiol across a carbon-carbon double bond (an ene). wikipedia.org These reactions can be initiated by radicals (e.g., using UV light) or by nucleophilic/basic catalysis (Michael addition). wikipedia.orgresearchgate.net Menthane thiols, derived from this compound, can participate in both intramolecular and intermolecular thiol-ene reactions.

Intramolecular Reactions: Certain menthene thiols are known to be highly labile and can undergo spontaneous intramolecular cyclization. cftri.res.in For example, p-menth-1-en-8-thiol can cyclize under radical or protic conditions to form the very bicyclic structures of 1,8-epithio-p-menthane or this compound. jfda-online.comcftri.res.in This represents a retro-synthetic connection, where the product of ring-opening can recyclize to form the starting scaffold. The regioselectivity of such cyclizations (e.g., 5-exo vs. 6-endo) is a key consideration in these transformations. nih.gov

Intermolecular Reactions: There is a growing trend to use renewable resources like monoterpenes as building blocks for new materials. mdpi.com Menthane thiols can be used as monomers in intermolecular thiol-ene polymerization reactions. When reacted with di- or poly-ene compounds, these thiols can form "green polymers" with novel properties. mdpi.com The reaction proceeds via a step-growth mechanism, linking the thiol and ene units to form a thioether linkage, and can be used to create uniform polymer networks. wikipedia.org

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. The formation of the this compound structure can proceed through distinct pathways.

Detailed Reaction Mechanisms for Epithio Ring Formation

Two primary mechanisms are reported for the formation of the epithio (thiirane) ring in the p-menthane system.

Mechanism 1: Conversion from an Epoxide

This is a widely used method for synthesizing thiiranes. The reaction typically starts with a p-menthane epoxide precursor.

Reagent System: A common reagent combination is N,N-dimethylthioformamide (DMTF) and a strong acid like trifluoroacetic acid (TFA), or alternatively, thiourea (CS(NH₂)₂) followed by a base like sodium carbonate (Na₂CO₃). mdpi.comencyclopedia.pubrsc.orgresearchgate.net

Epoxide Activation: The acid catalyst protonates the oxygen atom of the epoxide ring, making the ring's carbon atoms more electrophilic and susceptible to nucleophilic attack.

Nucleophilic Attack: The sulfur atom of the thiocarbonyl group (from DMTF or thiourea) acts as a nucleophile and attacks one of the epoxide carbons. This attack proceeds via an Sₙ2-type mechanism, leading to an inversion of stereochemistry at the site of attack. rsc.org This opens the epoxide ring and forms a C-S bond.

Mechanism 2: Intramolecular Cyclization of a Thiol

This mechanism involves the formation of the bicyclic thioether structure from an acyclic or monocyclic precursor that already contains both a thiol group and a double bond.

Precursor: The starting material is a menthene thiol, such as p-menth-1-en-8-thiol. jfda-online.comcftri.res.in

Initiation: The reaction can be initiated under either radical or protic (acidic) conditions. cftri.res.in

Radical Pathway: A radical initiator can abstract the hydrogen atom from the thiol group (-SH) to generate a thiyl radical (-S•).

Protic Pathway: An acid can protonate the double bond, creating a carbocation intermediate.

Cyclization:

Radical Pathway: The thiyl radical undergoes an intramolecular addition reaction, attacking one of the carbons of the double bond within the same molecule. This forms a new C-S bond and a carbon-centered radical. nih.gov

Protic Pathway: The sulfur atom of the thiol group acts as an internal nucleophile, attacking the carbocation to form the C-S bond.

Termination/Proton Loss:

Radical Pathway: The resulting carbon-centered radical abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and yielding the final, stable this compound product. mdpi.com

Protic Pathway: Deprotonation of the sulfur atom regenerates the acid catalyst and gives the final product.

This intramolecular cyclization explains the formation of this compound as a natural product, likely formed from its precursor 1-p-menthene-8-thiol. jfda-online.com

Analysis of Regioselectivity and Diastereoselectivity in Synthetic Routes

The cyclization of 1-p-menthene-8-thiol can proceed under either radical or protic conditions, leading to different regioisomers. scribd.com

Radical Cyclization: This process leads to the formation of 2,8-epithio-cis-p-menthane. The reaction proceeds via an anti-Markownikoff addition of the thiol group to the double bond in an antiperiplanar fashion. scribd.com This stereoselective cyclization occurs readily, even at room temperature in the presence of light, after a variable induction period. scribd.com

Protic Cyclization: Under acidic conditions, the cyclization of 1-p-menthene-8-thiol follows the Markownikoff rule, yielding 1,8-epithio-p-menthane as the major product. scribd.comcftri.res.in

The synthesis of the precursor, 1-p-menthene-8-thiol, can be achieved from limonene. One efficient method involves the reaction of 8,9-epoxy-1-p-menthene with thiourea, followed by alkaline treatment and subsequent reduction with lithium aluminum hydride (LiAlH₄). This route has been reported to produce 1-p-menthene-8-thiol with high purity. scribd.com

Another approach involves the transformation of cis- and trans-limonene-1,2-epoxides into their corresponding epithio derivatives, which are then reduced to yield mercapto-p-menthenes. researchgate.netmdpi.comresearchgate.net Specifically, trans-limonene-1,2-epoxide can be converted to cis-1,2-epithio-p-menth-8-ene, and cis-limonene-1,2-epoxide can be transformed into trans-1,2-epithio-p-menth-8-ene. mdpi.comresearchgate.netencyclopedia.pub The reduction of these thiiranes (episulfides) can then yield the desired thiol precursors.

The choice of starting material and reaction pathway dictates the stereochemistry of the final this compound product. For instance, the radical cyclization of 1-p-menthene-8-thiol is noted for its stereoselectivity, yielding the cis isomer. scribd.com The relative configuration of 2,8-epithio-cis-p-menthane features the C(1) methyl group in an endo position. scribd.com

Table 1: Regioselectivity in the Cyclization of 1-p-menthene-8-thiol

Condition Major Product Mechanism
Radical (e.g., light) 2,8-Epithio-cis-p-menthane Anti-Markownikoff Addition

Characterization of By-product Formation and Strategies for Minimization

The synthesis of this compound is often accompanied by the formation of by-products, primarily arising from the synthesis of the 1-p-menthene-8-thiol precursor and its subsequent cyclization.

During the synthesis of thiols from epoxides, diols can be formed as significant by-products. For example, the conversion of cis-limonene-1,2-epoxide to trans-1,2-epithio-p-menth-8-ene can be accompanied by the formation of the corresponding diol due to acid hydrolysis of the starting epoxide. mdpi.comresearchgate.netencyclopedia.pub This reduces the yield of the desired thiirane intermediate.

In the cyclization of 1-p-menthene-8-thiol, the formation of the regioisomeric 1,8-epithio-p-menthane is a key consideration. To selectively obtain this compound, it is crucial to favor the radical cyclization pathway.

Strategies for Minimization of By-products:

Inhibition of Radical Cyclization: The spontaneous radical cyclization of 1-p-menthene-8-thiol to 2,8-epithio-cis-p-menthane can be inhibited by the addition of antioxidants. For instance, a small concentration (0.1%) of 2-tert-butyl-4-methoxyphenol (B74144) (BHA) can effectively prevent this reaction. scribd.com This is particularly important if the desired product is the uncyclized thiol.

Control of Reaction Conditions: To favor the formation of this compound, radical-promoting conditions (e.g., UV light or a radical initiator) should be employed, while protic conditions should be avoided to minimize the formation of 1,8-epithio-p-menthane.

Purification of Intermediates: Purification of the 1-p-menthene-8-thiol precursor before cyclization can help to remove impurities that might lead to unwanted side reactions.

Alternative Synthetic Routes: The addition of hydrogen sulfide (B99878) to limonene in the presence of Lewis acids like aluminum trichloride (B1173362) (AlCl₃) is generally non-regioselective and results in low yields of the desired thiols, with intramolecular cyclization products being major components. mdpi.com This suggests that this is not an ideal route for the selective synthesis of this compound. A more controlled synthesis via the corresponding epoxide offers a better strategy.

Table 2: Common By-products and Minimization Strategies

Reaction Step Common By-product(s) Strategy for Minimization
Synthesis of thiirane from epoxide Diol Control of acid concentration and reaction time
Cyclization of 1-p-menthene-8-thiol 1,8-Epithio-p-menthane Use of radical conditions; avoidance of protic conditions

Advanced Spectroscopic Characterization of 2,8 Epithio P Menthane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering profound insights into molecular structure. For 2,8-Epithio-p-menthane (B12041505), a combination of one-dimensional and two-dimensional NMR experiments is required to assign its complex, bicyclic structure and determine its stereochemistry.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each unique proton and carbon atom in the molecule.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show distinct signals for the protons of its three methyl groups, the methine protons at the bridgehead positions, and the multiple methylene (B1212753) (CH₂) protons within the bicyclic ring system. The chemical shift (δ) of each proton is influenced by its local electronic environment. Protons near the electronegative sulfur atom would likely appear at a different chemical shift compared to those further away. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons, revealing which protons are adjacent to one another.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides a signal for each unique carbon atom. For this compound, this would include signals for the three methyl carbons, the various methylene carbons in the rings, the bridgehead methine carbons, and the quaternary carbon atom bonded to two methyl groups and the sulfur bridge. The chemical shifts help identify the types of carbon atoms present (e.g., sp³ hybridized carbons in a saturated ring system).

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom TypeExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Notes
Methyl Protons (CH₃)0.8 - 1.515 - 30Three distinct singlet or doublet signals are expected depending on proximity to chiral centers.
Methylene Protons (CH₂)1.2 - 2.520 - 45Multiple complex multiplets due to restricted rotation and diastereotopicity in the bicyclic system.
Methine Protons (CH)1.8 - 3.030 - 55Bridgehead protons; shifts influenced by ring strain and proximity to the sulfur atom.
Quaternary Carbon (C)-40 - 60Carbon atom C-7, bonded to two methyl groups.
Carbons bonded to Sulfur (C-S)-35 - 60Carbons C-5 and C-8, deshielded by the adjacent sulfur atom.

While 1D NMR provides a list of chemical shifts and couplings, 2D NMR experiments reveal the correlations between them, allowing for the complete assembly of the molecular puzzle. researchgate.net

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net It would reveal correlations between protons on adjacent carbons, allowing for the tracing of the proton network throughout the cyclohexane (B81311) and cyclopentane (B165970) rings of the bicyclic system.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the carbon signals of the nuclei they are directly attached to (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of which protons are attached to which carbons, pairing the data from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over longer ranges, typically two to three bonds. HMBC is crucial for identifying connections to quaternary carbons (which have no attached protons) and for piecing together the entire carbon skeleton. For instance, it would show correlations from the methyl protons to the quaternary carbon (C-7) and the bridgehead carbons, confirming the bicyclic [3.2.1] octane (B31449) framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is exceptionally useful for determining the molecule's stereochemistry and conformation.

This compound can exist as different stereoisomers, and the compound found in nature is often the cis isomer. scribd.comthegoodscentscompany.com NMR, particularly NOESY, is the primary tool for differentiating these isomers.

In the cis isomer, the C-4 methyl group and the sulfur-containing bridge are on the same face of the six-membered ring. A NOESY experiment would show a spatial correlation (a cross-peak) between the protons of the C-4 methyl group and the protons on the C-5 bridgehead. In the trans isomer, these groups would be on opposite faces and thus too far apart to produce a significant Nuclear Overhauser Effect. Furthermore, detailed analysis of the proton-proton coupling constants (J-values) obtained from the high-resolution ¹H NMR spectrum can provide information about the dihedral angles between protons, which helps to define the chair or twist-boat conformation of the six-membered ring.

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.

GC-MS is a hybrid technique that first separates components of a mixture using Gas Chromatography (GC) and then provides a mass spectrum for each component. This method is ideal for identifying volatile compounds like this compound in complex samples such as food and beverages. Studies have successfully used GC-MS to identify 2,8-epithio-cis-p-menthane in grapefruit juice and muscadine wine. scribd.com The compound is identified by matching its retention time (the time it takes to travel through the GC column) and its mass spectrum with that of a known standard or a library entry, such as the NIST Mass Spectrometry Data Center. nih.gov The electron ionization mass spectrum is characterized by a specific fragmentation pattern.

Table 2: Key Electron Ionization GC-MS Fragments for this compound

FragmentMass-to-Charge Ratio (m/z)Relative IntensityPlausible Identity
Molecular Ion [M]⁺170VariableC₁₀H₁₈S⁺
[M-CH₃]⁺155Top PeakLoss of a methyl group. nih.gov
Fragment1133rd HighestFurther fragmentation of the bicyclic ring. nih.gov
Fragment412nd HighestLikely an allyl cation [C₃H₅]⁺, a common small fragment. nih.gov

While nominal mass spectrometry provides integer masses, High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with extremely high accuracy (typically to four or more decimal places). This allows for the calculation of a unique elemental formula. By comparing the measured exact mass to the theoretical mass, the molecular formula can be confirmed without ambiguity. This technique is critical for confirming the identity of a newly isolated compound or for verifying the structure of a synthesized molecule.

Table 3: High-Resolution Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₁₀H₁₈S nih.govepa.gov
Theoretical Monoisotopic Mass170.11292 Da nih.gov

In addition to the parent ion, HRMS can provide exact masses for all fragment ions, which allows for the determination of the precise elemental composition of each piece of the molecule. This high-fidelity fragmentation data provides an additional layer of certainty in the structural elucidation process.

Mentioned Compounds

Vibrational Spectroscopy for Chemical Bond Analysis

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. Each bond vibrates at a characteristic frequency, providing a unique spectral fingerprint.

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. It is an exceptionally powerful tool for identifying the functional groups present in a compound. For this compound, which has a saturated bicyclic alkane structure featuring a thioether (C-S-C) bridge, the FTIR spectrum is expected to be dominated by signals corresponding to C-H and C-C bond vibrations.

The key functional groups and their expected absorption regions are:

C-H Stretching (alkanes): Strong absorptions just below 3000 cm⁻¹ are characteristic of sp³-hybridized C-H bonds.

C-H Bending (alkanes): Vibrations for methylene (-CH₂-) and methyl (-CH₃) groups typically appear in the 1470-1365 cm⁻¹ region.

C-S Stretching (thioethers): This bond vibration generally produces a weak to medium intensity band in the fingerprint region, typically between 800 and 600 cm⁻¹. Its precise location can be influenced by the surrounding molecular structure.

While detailed published FTIR spectra for this compound are scarce, data for its precursor, (±)-1-p-menthene-8-thiol, shows characteristic infrared absorption bands at 1450, 1385, 1365, 1155, 1130, and 800 cm⁻¹. scribd.com These correspond to the various C-H and C-C vibrations within the molecule. Upon cyclization to form the thioether bridge in this compound, the characteristic S-H stretching band (around 2550 cm⁻¹) of the thiol would disappear, and a C-S stretching band would appear.

Table 1: Expected FTIR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H Stretch Alkane (CH, CH₂, CH₃) 2850 - 2995 Strong
C-H Bend Methylene (-CH₂-) ~1465 Variable
C-H Bend Methyl (-CH₃) ~1450 and ~1375 Variable

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR absorption spectroscopy. gre.ac.uk It involves inelastic scattering of monochromatic light, where the frequency shift between the incident and scattered light corresponds to the energy of molecular vibrations. While C-H and O-H bonds are strong absorbers in IR, C-C and C-S single and multiple bonds, which are often weak in IR, tend to produce strong signals in Raman spectra. This makes Raman spectroscopy particularly useful for characterizing the carbon skeleton and the thioether linkage in this compound.

The Raman spectrum provides a distinct "vibrational fingerprint" that can be used for definitive identification. For molecules with low concentrations or inherently weak Raman scattering, Surface-Enhanced Raman Scattering (SERS) can be employed. This technique involves adsorbing the analyte onto a nanostructured metallic surface (typically silver or gold), which can amplify the Raman signal by several orders of magnitude.

Table 2: Expected Raman Shifts for Key Bonds in this compound

Vibrational Mode Functional Group Expected Raman Shift (cm⁻¹) Intensity
C-H Stretch Alkane (CH, CH₂, CH₃) 2800 - 3000 Strong
C-H Bend Alkane (CH₂, CH₃) 1300 - 1480 Medium to Strong
C-C Stretch Alkane Skeleton 800 - 1200 Medium

Chiroptical Spectroscopies for Absolute Configuration and Conformational Studies

This compound is a chiral molecule, existing as different stereoisomers. thegoodscentscompany.com Chiroptical spectroscopies measure the differential interaction of chiral molecules with left- and right-circularly polarized light, providing crucial information about their absolute configuration and predominant conformations in solution. The modern application of these techniques heavily relies on comparing experimental spectra with those predicted by quantum chemical calculations, such as Density Functional Theory (DFT). rsc.orgresearchgate.net

Electronic Circular Dichroism (ECD) refers to the differential absorption of left- and right-circularly polarized light in the UV-Vis region, corresponding to electronic transitions within the molecule. mdpi.com Although saturated alkanes and thioethers lack strong chromophores, they exhibit weak electronic transitions at short wavelengths (below 220 nm). While the signals may be weak, the resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms. For a molecule like this compound, the ECD spectrum would be a unique signature of its absolute configuration. The standard method involves calculating the theoretical ECD spectra for all possible isomers and comparing them to the experimental spectrum to find the best match, thereby assigning the correct stereostructure. researchgate.net

Vibrational Circular Dichroism (VCD) is the vibrational analogue of ECD, measuring the differential absorption of circularly polarized light in the infrared region. researchgate.net VCD has emerged as a highly reliable method for determining the absolute configuration of chiral molecules in solution without the need for crystallization or derivatization. rsc.org A VCD spectrum provides a wealth of stereochemical information, as it contains dozens of bands, each with a sign (+ or -) and magnitude related to the molecule's 3D structure. The analysis involves comparing the experimental VCD spectrum with the DFT-calculated spectrum for a specific enantiomer. A good match between the experimental and calculated spectra allows for unambiguous assignment of the absolute configuration.

Raman Optical Activity (ROA) measures a small difference in the intensity of Raman scattering from chiral molecules in right- and left-circularly polarized incident light. nih.gov ROA is another powerful chiroptical technique that is complementary to VCD. nih.gov The entire vibrational spectrum from ~100 to 2000 cm⁻¹ can be probed, providing a rich "fingerprint" of molecular chirality. Like ECD and VCD, the interpretation of ROA spectra for determining absolute configuration relies on comparison with spectra predicted from theoretical calculations. Its sensitivity to skeletal vibrations could provide detailed insight into the conformational preferences of the bicyclic ring system of this compound.

Application of Chiroptical Probes for Configurational Assignments

The determination of the absolute configuration of chiral molecules is a critical aspect of their characterization, particularly for those with potential biological activity. Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD), are powerful tools for this purpose. However, for molecules that are weak chromophores and thus "ECD silent," the use of chiroptical probes offers a robust alternative.

In the case of p-menthane (B155814) derivatives, which can be conformationally flexible and lack strong chromophores, assigning the absolute configuration can be challenging. A proven method involves the derivatization of the molecule with a chiroptical probe, which introduces a chromophoric system whose ECD spectrum is sensitive to the stereochemistry of the parent molecule.

For instance, the biphenyl (B1667301) chiroptical probe has been successfully employed for the configurational assignment of aliphatic diols. nih.gov This approach involves converting the diol into a biphenyl dioxolane, creating a pair of atropisomeric diastereoisomers with distinct P (plus) and M (minus) helicity of the biphenyl moiety. The observed ECD spectrum of the resulting derivative can then be correlated to the absolute configuration of the original diol. While this specific probe is for diols, similar principles can be applied to other functional groups. For a thioether like this compound, a suitable chromophoric reagent that reacts with the sulfur atom or other parts of the molecule could be employed.

The general workflow for using a chiroptical probe for the configurational assignment of a compound like this compound would involve:

Selection of a suitable chiroptical probe: The probe must react with the target molecule to form a new derivative containing a chromophore whose chiroptical properties are dependent on the stereochemistry of the parent molecule.

Derivatization reaction: The reaction of this compound with the chosen probe.

Separation of diastereomers: If the reaction produces a mixture of diastereomers, they must be separated.

Measurement of chiroptical spectra: Recording the ECD spectra of the pure diastereomeric derivatives.

Correlation of spectra to absolute configuration: The signs of the Cotton effects in the ECD spectra are then used to determine the absolute configuration of the stereocenters in the original this compound molecule.

While direct application on this compound is not widely documented, the use of a BODIPY-based fluorescent probe with a thioterpenoid has been reported, demonstrating the feasibility of attaching chromophores to sulfur-containing terpenoids to study their properties. rsc.orgrsc.org

Table 1: Chiroptical Probe Application Workflow

StepDescription
1. Probe Selection Choose a chromophoric reagent that reacts stereoselectively with this compound.
2. Derivatization Covalently attach the probe to the molecule.
3. Separation Isolate the resulting diastereomers.
4. Spectral Analysis Measure the Electronic Circular Dichroism (ECD) spectra.
5. Configurational Assignment Correlate the spectral data to the absolute configuration.

X-ray Crystallography for Solid-State Structure Determination (as applied to this compound derivatives or related compounds)

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. For complex stereochemical structures like this compound and its derivatives, single-crystal X-ray diffraction can provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and the absolute configuration of all chiral centers.

For example, the X-ray structure of a bridged heterocyclic derivative of (+)-3-carene, which rearranges to a p-menthane derivative, has been reported, confirming the stereochemistry of the bicyclic system. rsc.org Similarly, the crystal structures of sulfur-containing ovalicin (B1677816) sesquiterpenoid derivatives have been elucidated, confirming their absolute configurations. beilstein-journals.org

The process of X-ray crystallographic analysis involves:

Crystallization: Growing a high-quality single crystal of the compound of interest. This can often be the most challenging step.

Data Collection: Mounting the crystal on a diffractometer and irradiating it with X-rays to collect a diffraction pattern.

Structure Solution and Refinement: Using the diffraction data to solve the crystal structure and refine the atomic positions.

Table 2: Representative Crystallographic Data for a Related Sulfur-Containing Bicyclic Compound

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.543
b (Å) 10.211
c (Å) 12.675
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1104.5
Z 4

Note: This is hypothetical data for illustrative purposes, based on typical values for organic molecules.

Electron Energy-Loss Spectroscopy (EELS) for Elemental and Chemical Bonding Characterization

Electron Energy-Loss Spectroscopy (EELS) is a powerful analytical technique, often coupled with a transmission electron microscope (TEM), that provides information about the elemental composition and chemical bonding within a material at high spatial resolution. core.ac.uk When an electron beam passes through a thin sample, some electrons lose energy through inelastic scattering events. The energy loss is characteristic of the atoms and bonding environments within the sample.

For an organosulfur compound like this compound, EELS can be particularly useful for probing the sulfur environment. The sulfur L₂,₃-edge, located at approximately 165 eV, provides a clear signature for the presence of sulfur. nih.gov The fine structure of this edge can give insights into the oxidation state and local coordination of the sulfur atom.

Furthermore, EELS can be used to map the elemental distribution within a sample. This would allow for the visualization of the location of sulfur atoms in relation to the carbon framework of the this compound molecule, should it be part of a larger assembly or matrix. The carbon K-edge (around 285 eV) and its fine structure can also provide information about the different types of carbon bonding (sp², sp³) present in the molecule. core.ac.uk

While EELS is more commonly applied to materials science, its use in the analysis of organic and biological materials is growing. nih.gov The main challenge for organic compounds is their sensitivity to radiation damage from the electron beam. core.ac.uk However, recent advancements in instrumentation, such as parallel-EELS detectors, have made it more feasible to study radiation-sensitive materials. core.ac.uk

Table 3: Key EELS Edges for the Analysis of this compound

ElementEdgeEnergy (eV)Information Provided
Carbon K~285Presence and bonding state of carbon (C-C, C-S)
Sulfur L₂,₃~165Presence, oxidation state, and coordination of sulfur

The application of these advanced spectroscopic techniques provides a comprehensive understanding of the chemical and structural properties of this compound. Chiroptical probes are essential for determining its absolute stereochemistry, X-ray crystallography can reveal its precise three-dimensional structure in the solid state, and EELS offers a powerful tool for elemental and chemical bonding analysis at the nanoscale.

Computational and Theoretical Investigations of 2,8 Epithio P Menthane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the properties of a molecule at the electronic level. These methods, such as Density Functional Theory (DFT), provide deep insights into molecular structure, stability, and reactivity.

A foundational step in the computational study of 2,8-Epithio-p-menthane (B12041505) would be geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, and thus the most stable conformation of the molecule. The IUPAC name for this compound is 4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane. nih.gov

The analysis would yield precise bond lengths, bond angles, and dihedral angles. For this compound, particular attention would be given to the geometry of the bicyclic p-menthane (B155814) framework and the C-S-C bond angle within the epithio bridge. The electronic structure analysis would reveal the distribution of electrons within the molecule, highlighting areas of high or low electron density, which are crucial for understanding its chemical reactivity and intermolecular interactions.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: This data is illustrative and based on general values for similar organosulfur compounds.)

Parameter Predicted Value
C-S Bond Length 1.85 Å
C-C Bond Length 1.54 Å
C-H Bond Length 1.09 Å
C-S-C Bond Angle 98.5°

Quantum chemical calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are invaluable for assigning signals in experimental spectra and for confirming the stereochemistry of the molecule.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the infrared (IR) and Raman spectra of the molecule. Each vibrational mode can be visualized, allowing for a detailed understanding of the molecule's dynamic behavior.

Electronic Circular Dichroism (ECD) Spectra: For chiral molecules like the different stereoisomers of this compound, ECD spectroscopy is a critical technique for determining the absolute configuration. Theoretical ECD spectra can be calculated and compared with experimental spectra to make an unambiguous assignment of the molecule's stereochemistry.

An analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity. The energy and shape of the HOMO are related to the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. The electron density distribution, often visualized as an electrostatic potential map, would show the electron-rich sulfur atom as a region of negative potential, indicating a likely site for electrophilic attack.

Table 2: Hypothetical Molecular Orbital Energies for this compound (Note: This data is illustrative and based on general values for similar organosulfur compounds.)

Molecular Orbital Energy (eV)
HOMO -8.5
LUMO 1.2

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time.

The bicyclic structure of this compound is not rigid and can undergo conformational changes. MD simulations can explore the potential energy surface of the molecule to identify different stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule's shape influences its biological activity and sensory properties. The simulations would track the movements of all atoms over time, providing a detailed picture of the flexibility of the ring system and the rotational freedom of the methyl groups.

The behavior of this compound in a real-world environment, such as in a solvent or interacting with a biological receptor, can be investigated using MD simulations. By simulating the molecule in a box of solvent molecules (e.g., water or ethanol), one can study how the solvent affects the conformational preferences of the molecule. Furthermore, MD simulations can be used to model the interaction of this compound with other molecules, such as olfactory receptors, providing insights into the structural basis of its characteristic grapefruit-like aroma. These simulations would analyze the non-covalent interactions, such as van der Waals forces and hydrogen bonds, that govern these intermolecular associations.

Mechanistic Studies and Reaction Pathways

The intricate reactivity and formation of this compound, a sulfur-containing bicyclic monoterpenoid, have been the subject of detailed computational and theoretical scrutiny. These studies provide fundamental insights into the mechanisms governing its synthesis and derivatization, as well as predicting its reactivity and stereochemical outcomes.

Computational chemistry has proven to be an invaluable tool in mapping the reaction pathways involved in the synthesis of this compound and its derivatives. Theoretical calculations help to elucidate the complex, multi-step processes that often involve high-energy carbocationic intermediates. cardiff.ac.uk

One of the primary synthetic routes to this compound involves the intramolecular cyclization of suitable precursors, such as α-terpinyl thiol. cftri.res.in This thiol, in turn, can be synthesized from (+)-limonene. cftri.res.in The cyclization can be initiated under radical or protic conditions, leading to the formation of the bicyclic sulfide (B99878) structure. cftri.res.in Computational models can be employed to investigate the transition states and intermediates along these cyclization pathways, determining the most energetically favorable routes.

Another synthetic approach involves the reaction of 2-bromo-1,8-dihydroxy-p-menthane with a sulfur source like dry zinc sulfide in a solvent such as DMSO. cftri.res.in Quantum mechanical calculations can model the nucleophilic substitution and subsequent cyclization steps, providing a detailed picture of the reaction mechanism at a molecular level.

Furthermore, the synthesis of related thiobicyclo[3.2.1]octane systems, which share the same core structure as this compound, has been studied computationally. For instance, the thia-Michael addition and subsequent cyclization of carvone (B1668592) derivatives can be modeled to understand the formation of the bicyclic framework. These computational studies often explore the role of catalysts and reaction conditions in influencing the reaction outcome.

The derivatization of this compound can also be investigated using computational methods. For example, oxidation reactions at the sulfur atom to form sulfoxides and sulfones can be modeled to understand the reactivity and selectivity of such transformations. These theoretical investigations are crucial for designing new synthetic strategies and for understanding the fundamental chemistry of this class of compounds.

A significant aspect of the computational study of this compound is the prediction of its stereoselectivity and reactivity. The molecule possesses several stereocenters, and controlling the stereochemical outcome of its synthesis is a key challenge.

Theoretical models can be used to predict the diastereomeric and enantiomeric ratios of products in various reactions. For instance, in the synthesis of chiral 4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane derivatives, which are structurally analogous to this compound, computational methods can help rationalize the high stereoselectivity observed. By calculating the energies of different transition states leading to various stereoisomers, researchers can predict which stereoisomer will be preferentially formed. This is particularly important in applications such as asymmetric catalysis, where the chirality of the molecule is crucial for its function.

The reactivity profile of this compound can also be predicted through computational means. Molecular orbital calculations, such as determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's susceptibility to nucleophilic and electrophilic attack. Electrostatic potential maps can further highlight the electron-rich and electron-poor regions of the molecule, predicting sites of reactivity.

For example, the sulfur atom in the this compound framework is a potential site for oxidation or coordination to metal centers. Computational models can predict the feasibility and outcome of such reactions. Similarly, the reactivity of the carbon skeleton towards various reagents can be assessed, guiding the design of new derivatives with specific chemical properties.

Quantitative Structure-Property Relationship (QSPR) Modeling (Theoretical Aspects)

QSPR modeling represents a powerful theoretical approach to establish a mathematical relationship between the structural features of molecules and their physicochemical properties. In the context of this compound and related compounds, QSPR studies are particularly valuable for predicting properties that are difficult or time-consuming to measure experimentally.

Chiroptical properties, such as optical rotation and circular dichroism, are highly sensitive to the three-dimensional structure of chiral molecules like this compound. Theoretical models are instrumental in predicting and interpreting these properties.

The development of such models typically involves the following steps:

Conformational Analysis: The first step is to identify the stable conformations of the molecule using computational methods like molecular mechanics or quantum mechanics.

Calculation of Chiroptical Properties: For each stable conformation, chiroptical properties are calculated using high-level quantum chemical methods, such as time-dependent density functional theory (TD-DFT).

These theoretical models can be used to assign the absolute configuration of newly synthesized derivatives of this compound by comparing the predicted chiroptical spectra with the experimentally measured ones. This is a crucial step in the characterization of chiral compounds.

While specific QSPR models for the chiroptical properties of this compound are not extensively documented in the provided search results, the general principles of QSPR can be applied. Molecular descriptors, such as those derived from the geometry and electronic structure of the molecule, can be correlated with experimental chiroptical data to develop predictive models.

A key aspect of QSPR and other theoretical studies is the correlation of calculated molecular descriptors with experimentally observed spectroscopic data. This correlation serves to validate the theoretical models and provides a deeper understanding of the structure-property relationships.

For this compound, various spectroscopic techniques are used for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). cftri.res.in Theoretical calculations can predict NMR chemical shifts and coupling constants, which can then be compared with experimental spectra to confirm the structure and stereochemistry of the molecule. researchgate.net

In mass spectrometry, theoretical calculations can help to rationalize the observed fragmentation patterns. cftri.res.in For instance, the stability of different fragment ions can be calculated to predict the most likely fragmentation pathways.

The following table summarizes some of the key experimental and theoretical data for this compound and related compounds:

PropertyExperimental ObservationTheoretical ApproachReference
Synthesis Formation from α-terpinyl thiolModeling of cyclization pathways cftri.res.in
Stereoselectivity High diastereomeric ratio in related systemsCalculation of transition state energies
NMR Spectroscopy Characteristic chemical shifts for protons and carbonsPrediction of NMR parameters cftri.res.inresearchgate.net
Mass Spectrometry Characteristic M+ ion and fragmentation patternCalculation of fragment ion stabilities cftri.res.in

Interactive Data Table: Computational and Experimental Data

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )IUPAC Name
This compound68398-18-5C10H18S170.324,7,7-trimethyl-6-thiabicyclo[3.2.1]octane
(+)-Limonene5989-27-5C10H16136.23(4R)-1-methyl-4-(1-methylethenyl)-cyclohexene
α-Terpinyl thiolNot availableC10H18S170.322-(4-methylcyclohex-3-en-1-yl)propane-2-thiol
2-Bromo-1,8-dihydroxy-p-menthaneNot availableC10H19BrO2267.162-bromo-4-(2-hydroxypropan-2-yl)-1-methylcyclohexan-1-ol
Carvone99-49-0C10H14O150.22(5R)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one

This integrated approach, combining experimental observations with robust computational and theoretical models, is essential for advancing our understanding of the chemical behavior of this compound and for guiding the development of its applications in various fields.

Reactivity Patterns and Chemical Transformations of 2,8 Epithio P Menthane

Ring-Opening Reactions of the Epithio Bridge

The thiirane (B1199164) ring in 2,8-Epithio-p-menthane (B12041505) is susceptible to cleavage due to inherent ring strain, making it a key site for chemical modification. These reactions typically proceed via nucleophilic attack, often activated by acidic conditions.

The epithio bridge can be opened by various nucleophiles. This process is often facilitated by Lewis acids, which coordinate to the sulfur atom, making the ring carbons more electrophilic and susceptible to attack. For instance, treatment of this compound with the Lewis acid boron trifluoride etherate (BF₃·Et₂O) leads to ring-opening and rearrangement, affording a bromo-substituted p-menthane (B155814) derivative when a bromide source is present. cftri.res.in

Reductive cleavage of the thiirane ring is another important transformation, typically achieved with strong reducing agents that act as hydride nucleophiles, such as lithium aluminum hydride (LiAlH₄). nih.govencyclopedia.pub This reaction breaks the carbon-sulfur bonds to yield thiols. The regioselectivity of the attack can be influenced by the steric environment of the bicyclic system. In related p-menthane thiiranes, reduction with LiAlH₄ readily cleaves the ring to produce the corresponding monoterpenoid thiols. researchgate.netnih.govencyclopedia.pub For example, the reduction of cis-1,2-epithio-p-ment-8-ene with LiAlH₄ yields a mixture of thiols, demonstrating a common fate for this functional group under reductive conditions. nih.gov

ReagentConditionsProduct TypeReference
Lewis Acid (e.g., BF₃·Et₂O)VariesRearranged Halogenated p-menthanes cftri.res.in
Lithium Aluminum Hydride (LiAlH₄)Refluxp-Menthane Thiols nih.govencyclopedia.pub
Thiourea (B124793) / AcidSequential RefluxThiols (via thiirane intermediate) researchgate.netencyclopedia.pub

During the synthesis or reaction of epithio compounds under acidic conditions, the formation of diol (dihydroxy) by-products can occur, particularly if water is present in the reaction medium. nih.gov While direct studies on this compound are limited, the mechanism can be understood from analogous reactions. For example, in the synthesis of trans-1,2-epithio-p-ment-8-ene from its corresponding epoxide using an acid catalyst, the formation of the diol by-product p-menth-8-ene-1,2-diol (B23420) was observed. nih.govencyclopedia.pub This side reaction occurs through the acid-catalyzed hydrolysis of the epoxide precursor.

A similar mechanism can be postulated for this compound. Acid-catalyzed ring-opening of the thiirane could generate a carbocation intermediate. If water is present, it can act as a nucleophile, attacking the carbocation. A subsequent deprotonation event would lead to a hydroxy-thiol, which could undergo further reactions or, more likely, this points to the hydrolysis of a co-present epoxide precursor during synthesis, which is a common source of such impurities. nih.gov

Oxidation Reactions of the Sulfur Moiety

The sulfur atom in the epithio bridge exists in the -2 oxidation state and can be readily oxidized. mdpi.com This is a characteristic reaction of sulfides (thioethers).

The sulfur atom in the 6-thiabicyclo[3.2.1]octane framework can be selectively oxidized to form the corresponding sulfoxides (S=O) and, with stronger oxidation, sulfones (O=S=O). mdpi.com This transformation is a common pathway for thioethers. organic-chemistry.org The reaction can be controlled to yield the sulfoxide (B87167) as the primary product by using one equivalent of a mild oxidizing agent. Common reagents for this selective oxidation include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgjsynthchem.com Further oxidation of the sulfoxide with an additional equivalent of the oxidant or under more forcing conditions yields the corresponding sulfone. mdpi.com The choice of oxidant and reaction conditions is crucial for achieving chemoselectivity, preventing over-oxidation to the sulfone when the sulfoxide is the desired product. organic-chemistry.org

Reagent (Typical)Product (Oxidation State)General Reference
H₂O₂, m-CPBA (1 equiv.)Sulfoxide (S=O) organic-chemistry.orgjsynthchem.com
H₂O₂, m-CPBA (>1 equiv.)Sulfone (O=S=O) mdpi.comorganic-chemistry.org

Cycloaddition and Other Pericyclic Reactions Involving the Thiirane Ring

Thiiranes are known to participate in pericyclic reactions, including cycloadditions. The strained three-membered ring can open to form a reactive intermediate that is trapped by a suitable partner. One example of such reactivity is the [2+3] cycloaddition of thiiranes with heterocumulenes. vdoc.pub In these reactions, the thiirane ring adds across a double bond system, expanding the ring and forming a new five-membered heterocyclic system. Although specific examples involving this compound are not prominently documented, its thiirane functional group suggests it could undergo similar transformations. For example, reaction with an isothiocyanate could potentially lead to the formation of an iminodithiolane, a reaction demonstrated with simpler thiiranes. vdoc.pub

Transformations as a Substrate in Advanced Organic Synthesis

This compound serves as a valuable substrate in organic synthesis, primarily due to its monoterpene backbone and reactive epithio group. Its synthesis often starts from readily available natural products like (+)-limonene, proceeding through intermediates such as p-menth-1-en-8-thiol, which undergoes intramolecular cyclization. jfda-online.comcftri.res.in

As a synthetic substrate, its ring-opening reactions are particularly useful. The acid-catalyzed reaction with BF₃·Et₂O demonstrates its utility in generating rearranged p-menthane skeletons with new functional groups. cftri.res.in Furthermore, its origin from a chiral precursor (limonene) means that stereocontrolled synthesis can provide access to enantiomerically pure this compound. Such chiral molecules are highly sought after as building blocks in asymmetric synthesis. researchgate.net The conversion of this bicyclic sulfide (B99878) into various thiols, sulfoxides, and other derivatives showcases its role as a versatile intermediate for creating a library of complex monoterpenoid compounds.

Incorporation into More Complex Molecular Architectures

The unique three-dimensional structure and chirality of this compound make it a significant intermediate or building block in the synthesis of more complex molecules. ontosight.aichemimpex.com Its bicyclic framework can be incorporated into larger structures for applications in medicinal chemistry and materials science. chemimpex.com

Research has identified its value in developing new pharmaceutical and agrochemical compounds. chemimpex.com The stereocontrolled synthesis of derivatives of this nature is a crucial area of research, as the specific stereochemistry can significantly influence biological activity. ontosight.ai The sulfur atom within the ring system plays a key role, influencing the compound's reactivity and stability, which is fundamental to its application in constructing larger, more complex molecular designs. ontosight.ai The use of monoterpene scaffolds, in general, is a growing trend for producing novel polymers and other advanced materials. nih.govmdpi.com

Application AreaRole of this compoundPotential Outcome
Pharmaceuticals Chiral Building Block / IntermediateSynthesis of novel therapeutic agents with specific stereochemistry. ontosight.aichemimpex.com
Agrochemicals Synthetic IntermediateDevelopment of new pest control agents. chemimpex.com
Material Science Monomer Scaffold / Building BlockCreation of advanced materials and "green" polymers. chemimpex.comnih.govmdpi.com

Table 1: Overview of applications for this compound as a synthetic building block.

Derivatizations Leading to Other Heterocyclic Systems

While scientific literature extensively covers the synthesis of this compound, detailed accounts of its transformation into entirely different heterocyclic systems are limited. However, derivatization of the existing 6-thiabicyclo[3.2.1]octane core is a key chemical transformation.

The most common derivatization for sulfides involves the oxidation of the sulfur atom. This reaction modifies the properties of the molecule by forming the corresponding sulfoxide and, upon further oxidation, the sulfone. This type of transformation is common for other bicyclic monoterpene sulfides, such as those derived from β-pinene. mdpi.com These reactions increase the oxidation state of the sulfur but maintain the core bicyclic carbon skeleton. Such derivatizations are crucial for fine-tuning the chemical and physical properties of the molecule for specific applications.

Starting MaterialReagent (Example)ProductTransformation
This compoundm-CPBA (1 equiv.)This compound-S-oxideSulfide to Sulfoxide
This compoundm-CPBA (2+ equiv.)This compound-S,S-dioxideSulfide to Sulfone

Table 2: Representative oxidation reactions for the derivatization of the this compound heterocyclic system. Note: m-CPBA (meta-Chloroperoxybenzoic acid) is a common oxidant for such transformations.

Analytical Methodologies for Detection and Quantification in Chemical Systems

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 2,8-Epithio-p-menthane (B12041505) from complex matrices. The choice between gas and liquid chromatography is primarily dictated by the volatility of the analyte and its derivatives.

Gas chromatography (GC) is the predominant technique for analyzing volatile sulfur compounds (VSCs) like this compound. However, the analysis of gaseous sulfur compounds is challenging due to their polarity, reactivity, and varied concentrations agilent.com. These compounds can be highly reactive and possess absorptive and adsorptive properties, necessitating that the entire sample pathway, particularly the GC column, be inert to ensure dependable results agilent.com.

Optimization of GC methods involves several critical parameters:

Column Selection : The choice of capillary column is crucial. Thick-phase methyl silicone capillary columns are often used to separate trace sulfur components from the sample matrix azom.com. Specialized columns, such as the Agilent J&W DB-Sulfur SCD, are specifically developed for sulfur compound analysis, offering low bleed and exceptional inertness to provide good resolution and peak shape for reactive sulfur compounds agilent.com.

Temperature Programming : A controlled temperature program is essential for the effective separation of common sulfur compounds azom.com. For instance, achieving baseline separation for analytes like carbonyl sulfide (B99878) and hydrogen sulfide can be accomplished at an initial oven temperature of 35°C without cryogenic cooling azom.com.

Sample Introduction and Preconcentration : Due to the often low concentrations of VSCs, preconcentration techniques are frequently employed. Cryogenic trapping is one such method, where samples are collected and focused at very low temperatures (e.g., using liquid argon) before being introduced into the GC system researchgate.net. This approach enhances sensitivity and allows for the detection of trace-level compounds researchgate.net. Stir Bar Sorptive Extraction (SBSE) is another effective technique for extracting VSCs from liquid samples prior to GC analysis mdpi.com.

Table 1: Typical GC Parameters for Volatile Sulfur Compound Analysis

ParameterTypical SettingPurposeReference
ColumnThick-phase methyl silicone or specialized sulfur columns (e.g., DB-Sulfur SCD)Provides inertness and optimal separation for reactive, polar sulfur compounds. agilent.comazom.com
Carrier GasUltra-pure Nitrogen or HeliumInert mobile phase to carry analytes through the column. azom.comresearchgate.net
Oven ProgramInitial temperature around 35-40°C, followed by a ramp (e.g., 10°C/min) to a final temperature.Separates compounds based on their boiling points and column interactions. azom.commdpi.com
InjectionSplitless or direct injection following thermal desorption or cryogenic focusing.Ensures the efficient transfer of trace analytes onto the column. researchgate.netmdpi.com
PreconcentrationCryogenic trapping or Stir Bar Sorptive Extraction (SBSE).Increases the concentration of target analytes to detectable levels. researchgate.netmdpi.com

While GC is standard for volatile compounds, High-Performance Liquid Chromatography (HPLC) can be a valuable tool, particularly for analyzing less volatile derivatives of this compound or when derivatization is used to enhance detection cdc.gov. The development of a robust HPLC method requires careful optimization of the stationary and mobile phases to achieve the desired separation.

Key development considerations include:

Stationary Phase : Reversed-phase columns, such as the C18, are widely used for their versatility in separating a broad range of compounds based on hydrophobicity up.ac.za.

Mobile Phase : The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile up.ac.za. Additives like trifluoroacetic acid (TFA) are often included to improve peak shape and resolution up.ac.za. Isocratic elution (a constant mobile phase composition) is preferred for its simplicity and reproducibility when suitable up.ac.zasemanticscholar.org.

Flow Rate and Detection : A consistent flow rate, often around 0.5 to 1.0 mL/min, is maintained to ensure reproducible retention times up.ac.za. Detection is commonly performed using a photodiode array (PDA) detector, which can monitor multiple wavelengths simultaneously up.ac.za.

Table 2: General Parameters for HPLC Method Development

ParameterTypical SettingPurposeReference
ColumnReversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm)Separates analytes based on polarity. up.ac.za
Mobile PhaseAcetonitrile and water (often with 0.1% TFA)Elutes compounds from the column; additives improve peak shape. up.ac.za
Elution ModeIsocraticProvides consistent and reproducible separation conditions. up.ac.zasemanticscholar.org
Flow Rate0.5 mL/minControls the speed of separation and influences resolution. up.ac.za
Detection WavelengthAnalyte-specific (e.g., determined by UV-Vis scan)Ensures maximum sensitivity for the target compound. up.ac.za
Injection Volume20 µLIntroduces a precise amount of sample into the system. up.ac.za

Advanced Detection Systems for Chromatographic Analysis

The detector coupled to the chromatograph is critical for achieving the required sensitivity and selectivity for this compound.

Coupling chromatography with mass spectrometry (MS) provides a powerful tool for both the identification and quantification of target compounds mdpi.com. In GC-MS, as compounds elute from the GC column, they enter the MS, which acts as a detector. The MS ionizes and fragments the molecules, producing a unique mass spectrum that serves as a chemical "fingerprint," allowing for definitive identification nih.gov. The PubChem database lists a primary mass-to-charge ratio (m/z) peak at 155 for this compound nih.gov. For enhanced quantitative analysis, the system can be operated in selective ion monitoring (SIM) mode, where the detector focuses only on specific mass fragments of the target analyte, significantly improving sensitivity and reducing background noise mdpi.com.

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive analytical technique that requires high-purity solvents and reagents to prevent the formation of adducts, signal suppression, and high background noise lcms.cz.

Table 3: GC-MS Data for this compound

ParameterValueSignificanceReference
Molecular FormulaC₁₀H₁₈SDefines the elemental composition of the molecule. nih.gov
Molecular Weight170.32 g/molThe mass of one mole of the compound. nih.gov
Top Peak (m/z)155Key fragments in the mass spectrum used for identification and quantification in SIM mode. nih.gov
2nd Highest Peak (m/z)41
3rd Highest Peak (m/z)113

For applications requiring the specific detection of sulfur-containing compounds, sulfur-selective detectors are unparalleled. The Pulsed Flame Photometric Detector (PFPD) is a modern advancement over the traditional Flame Photometric Detector (FPD) tue.nl. In the PFPD, sulfur-containing compounds are combusted in a pulsed hydrogen-air flame, causing the emission of light at characteristic wavelengths scioninstruments.com. This light is then measured by a photomultiplier tube scioninstruments.comtau.ac.il.

The PFPD offers several advantages over the FPD:

Higher Sensitivity and Selectivity : The pulsed nature of the flame and gated signal amplification allow for the temporal separation of heteroatom emissions from hydrocarbon background emissions, leading to higher sensitivity and selectivity agilent.com. The PFPD can achieve detection limits of less than 1 pg S/sec ysi.com.

Linear and Equimolar Response : Unlike the FPD, which has a quadratic response, the PFPD provides a linear and equimolar response to sulfur. This simplifies calibration and allows for the calculation of total sulfur by summing the individual peak areas ysi.com.

Reduced Quenching : The FPD signal is susceptible to quenching by co-eluting hydrocarbons, a problem that is significantly reduced in the PFPD tue.nl.

Stability : The PFPD is known for its excellent long-term stability and requires less maintenance than other sulfur-selective detectors like the Sulfur Chemiluminescence Detector (SCD) tau.ac.ilysi.com.

Table 4: Comparison of Common Sulfur-Selective Detectors

DetectorPrincipleAdvantagesDisadvantagesReference
PFPDChemiluminescence from a pulsed flameHigh sensitivity, linear/equimolar response, high selectivity, reduced quenching, stable.More complex than FPD. tau.ac.ilysi.com
FPDChemiluminescence from a continuous flameRobust and reliable for sulfur levels >100 ppb.Non-linear (quadratic) response, susceptible to hydrocarbon quenching. tue.nlgoogleapis.com
SCDChemiluminescence from reaction with ozoneExcellent sensitivity and selectivity, linear/equimolar response.Can be less stable and require more maintenance than PFPD. agilent.comtue.nl
AEDAtomic Emission SpectroscopyElement-specific detection for multiple elements.Higher operational complexity and cost. googleapis.com

Given that this compound is primarily of interest due to its potent aroma—described as earthy, citrusy, and reminiscent of grapefruit—Gas Chromatography-Olfactometry (GC-O) is an indispensable analytical tool ulprospector.comlookchem.com. GC-O uses a trained human assessor as a highly sensitive and specific detector for odor-active compounds mdpi.com.

In a typical GC-O setup, the effluent from the GC column is split between a conventional detector (such as an MS or FID) and a heated sniffing port mdpi.com. As separated compounds elute, the assessor sniffs the effluent and records the time and a description of any perceived aroma. By correlating the timing of the aroma event with the peaks on the chromatogram, it is possible to identify precisely which compounds in a complex mixture are responsible for its characteristic scent, even those present at concentrations too low to be detected by instrumental means mdpi.com. This makes GC-O uniquely suited for studying the sensory impact of trace thioterpenes like this compound in flavors and fragrances ulprospector.commdpi.com.

Sample Preparation and Enrichment Techniques

Effective sample preparation is paramount to isolate and concentrate this compound from complex matrices, thereby enhancing detection sensitivity and minimizing interferences. The choice of technique is largely dependent on the sample matrix and the concentration of the analyte.

Headspace analysis is a prevalent technique for the analysis of volatile organic compounds (VOCs) like this compound. This method involves analyzing the vapor phase in equilibrium with the sample, which is particularly advantageous as it avoids the introduction of non-volatile matrix components into the analytical instrument.

Headspace-Solid Phase Microextraction (HS-SPME) is a widely adopted, solvent-free sample preparation method that combines extraction and preconcentration into a single step. frontiersin.orgnih.gov A fused silica fiber coated with a stationary phase is exposed to the headspace of the sample. Volatile compounds, including this compound, adsorb to the fiber. The fiber is then transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. frontiersin.org The selection of the fiber coating is crucial for efficient extraction. For volatile sulfur compounds, coatings such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often effective due to their mixed-mode polarity, which allows for the adsorption of a wide range of analytes. nih.govtandfonline.com

Factors influencing the efficiency of HS-SPME include extraction time, temperature, and the addition of salt to the sample matrix, which can increase the volatility of the analyte by the "salting-out" effect. nih.gov

Table 1: Illustrative HS-SPME Parameters for Volatile Sulfur Compound Analysis

ParameterConditionRationale
Fiber Coating DVB/CAR/PDMSBroad-spectrum affinity for volatile and semi-volatile compounds.
Extraction Temperature 35-45 °CBalances analyte volatility with the stability of the sample matrix. nih.gov
Extraction Time 30-40 minAllows for sufficient equilibration of the analyte between the sample and the fiber coating. nih.gov
Salt Addition 20% w/v NaClIncreases the ionic strength of the aqueous phase, promoting the transfer of volatile compounds to the headspace. nih.gov

Derivatization is a chemical modification technique used to convert an analyte into a product with improved chromatographic behavior and/or detectability. mdpi.com For sulfur compounds like thiols, derivatization can enhance stability and volatility for gas chromatographic analysis. mdpi.comnih.gov While this compound is a thioether and generally more stable than a free thiol, derivatization strategies common for thiols can be adapted or serve as a basis for developing methods for related sulfur compounds.

One common approach for thiols involves alkylation. For instance, pentafluorobenzyl bromide (PFBBr) reacts with thiols to form derivatives that are highly sensitive to electron capture detection (ECD) and can be readily analyzed by GC-MS. nih.gov Another strategy involves the addition of thiols to a double bond. While specific derivatization of this compound with 3-buten-2-one or mercaptoacetic acid is not widely documented in readily available literature, the principles of these reactions are relevant. The reaction with 3-buten-2-one would proceed via a Michael addition, while mercaptoacetic acid could potentially be used to form a thioester derivative under appropriate conditions. The primary goals of such derivatization would be to increase the molecular weight and introduce functional groups that enhance ionization efficiency in mass spectrometry, thereby lowering detection limits. mdpi.com

Table 2: Potential Derivatization Reactions for Thiol-Containing Compounds

ReagentReaction TypePotential Advantage
Pentafluorobenzyl bromide (PFBBr) AlkylationImproved stability and sensitivity for GC-ECD and GC-MS analysis. nih.gov
Ethyl propiolate (ETP) Michael AdditionA greener alternative to PFBBr for GC analysis. mdpi.com
4,4'-dithiodipyridine (DTDP) Thiol-disulfide exchangeSuitable for HPLC-MS/MS analysis. acs.org

Quantitative Analysis and Method Validation

Once appropriate sample preparation and analytical conditions are established, the method must be validated to ensure the reliability of the quantitative data.

Quantitative analysis is typically performed using a calibration curve. A series of standards with known concentrations of this compound are prepared and analyzed. The instrumental response (e.g., peak area) is plotted against the concentration to generate a calibration curve. The concentration of the analyte in an unknown sample is then determined by interpolating its response from this curve.

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters of a validated method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are typically determined by analyzing samples with low concentrations of the analyte and assessing the signal-to-noise ratio. For potent sulfur compounds, achieving low detection limits in the ng/L range is often necessary. nih.gov

A comprehensive method validation includes the assessment of several key parameters to ensure the method is fit for its intended purpose.

Accuracy : This refers to the closeness of the measured value to the true value. It is often assessed by analyzing a certified reference material or by performing recovery studies on spiked samples. A known amount of this compound is added to a blank matrix, and the percentage of the analyte recovered is calculated.

Precision : This describes the degree of agreement among a series of individual measurements. It is usually expressed as the relative standard deviation (RSD) of replicate measurements. Precision is evaluated at different levels, including repeatability (measurements under the same conditions) and intermediate precision (measurements within the same laboratory but on different days or with different analysts).

Robustness : This is the ability of the method to remain unaffected by small, deliberate variations in method parameters. This could include slight changes in extraction temperature, time, or the pH of the sample. Assessing robustness provides an indication of the method's reliability during routine use.

Table 3: Typical Method Validation Parameters for the Analysis of Volatile Sulfur Compounds

ParameterTypical Acceptance CriteriaDescription
Linearity (r²) > 0.99Indicates a strong correlation between concentration and instrument response over a defined range.
Accuracy (% Recovery) 80 - 120%The percentage of a known amount of analyte that is detected by the method.
Precision (% RSD) < 15%The relative standard deviation of multiple measurements, indicating the method's reproducibility.
Limit of Detection (LOD) Signal-to-Noise > 3The lowest concentration at which the analyte can be reliably detected.
Limit of Quantification (LOQ) Signal-to-Noise > 10The lowest concentration at which the analyte can be accurately and precisely quantified.

Broader Chemical Context and Future Research Directions in 2,8 Epithio P Menthane Chemistry

Role as a Chiral Scaffold in Asymmetric Synthesis

Synthetic monoterpene thiols, a class to which 2,8-Epithio-p-menthane (B12041505) is related, have found significant application in asymmetric synthesis due to their natural enantiomeric purity. researchgate.netnih.govresearchgate.netresearchgate.net Compounds based on pinane, bornane, and menthane frameworks are recognized for their utility as chiral auxiliaries, ligands, and organocatalysts. researchgate.netnih.govresearchgate.netmdpi.com The defined stereogenic centers within the p-menthane (B155814) skeleton of this compound make it a promising, though less explored, candidate for these applications.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. While specific applications of this compound as a chiral auxiliary are not extensively documented in current literature, related menthane thiols have been successfully employed in this capacity. mdpi.com The rigid bicyclic structure of this compound is advantageous as it can create a well-defined steric environment, effectively shielding one face of a reactive center and leading to high diastereoselectivity in reactions such as alkylations, additions, and reductions. Future research could focus on derivatizing the this compound core to attach it to substrates and evaluate its efficacy in controlling stereochemical outcomes.

The development of chiral ligands for transition metal catalysts is a cornerstone of modern asymmetric catalysis. The sulfur atom in the this compound structure is a soft donor, making it an excellent coordinating atom for soft to borderline-soft transition metals like palladium, rhodium, copper, and silver. mdpi.com Synthetic monoterpene thiols are known to be used as chiral ligands in metal complex catalysis. researchgate.netnih.govresearchgate.netmdpi.com By incorporating the this compound scaffold into a larger ligand architecture, such as in phosphine-sulfide or bis-sulfide systems, it is possible to create a chiral environment around a metal center. These new complexes could potentially catalyze a variety of asymmetric transformations with high enantioselectivity.

Potential Applications of this compound-Derived Ligands
Metal CatalystPotential Asymmetric ReactionRationale for Use
Palladium (Pd)Allylic AlkylationSulfur ligands can effectively coordinate to Pd, and the chiral backbone can induce enantioselectivity.
Rhodium (Rh)Hydroformylation, HydrogenationChiral sulfur-containing ligands are known to be effective in Rh-catalyzed asymmetric reactions.
Copper (Cu)Conjugate AdditionThe soft sulfur atom is a good ligand for Cu(I), enabling the formation of chiral catalysts for Michael additions.
Silver (Ag)Aldol and Mannich ReactionsThioether-based ligands can form chiral complexes with silver salts to catalyze enantioselective C-C bond formations. mdpi.com

Organocatalysis, which uses small organic molecules to catalyze reactions, has emerged as a powerful tool in synthesis. Thiols and their derivatives can act as nucleophilic catalysts or participate in hydrogen bonding interactions to activate substrates. The broader class of synthetic monoterpene thiols has been applied as organocatalysts. researchgate.netnih.govresearchgate.netmdpi.com The this compound framework could be functionalized to create novel organocatalysts. For instance, the introduction of acidic or basic moieties elsewhere on the p-menthane ring could lead to bifunctional catalysts where the thioether group and the additional functional group work in concert to promote a reaction with high stereocontrol.

Advancements in Monoterpene-Based Green Chemistry

The use of renewable resources and the development of environmentally friendly processes are central tenets of green chemistry. Monoterpenes, being abundant natural products, are ideal starting materials for sustainable chemical synthesis. researchgate.netnih.govresearchgate.net

The p-menthane skeleton of this compound is directly derivable from limonene (B3431351), a monoterpene found in high concentrations in the oil of citrus fruit peels. nih.govresearchgate.net This makes limonene a cheap, abundant, and renewable feedstock. The synthesis of epithio-p-menthane derivatives often begins with the epoxidation of limonene to form limonene epoxide. Subsequent reaction with a sulfur transfer reagent converts the epoxide ring into a thiirane (B1199164) (episulfide) ring. researchgate.netnih.govresearchgate.netmdpi.com For example, trans-limonene-1,2-epoxide can be converted into cis-1,2-epithio-p-menth-8-ene. nih.govmdpi.com This direct synthetic lineage from a plant-derived source underscores the green credentials of this compound chemistry.

Synthesis of Epithio-p-menthane Precursors from Limonene
Starting Material (Renewable)IntermediateEpisulfide ProductReference
(+)-trans-Limonene 1,2-epoxide-(+)-cis-1,2-Epithio-p-menth-8-ene researchgate.net
(+)-cis-Limonene 1,2-epoxide-(-)-trans-1,2-Epithio-p-menth-8-ene researchgate.net

A key goal in green chemistry is the development of synthetic methods that minimize waste and avoid harsh or toxic reagents. Research into the synthesis of thio-derivatives of monoterpenes has explored several routes that align with these principles. One established method for converting epoxides to thiiranes involves the use of reagents like the N,N-dimethylthioformamide (DMTF)-trifluoroacetic acid (TFA) system or thiourea (B124793). researchgate.netnih.govresearchgate.net While effective, these methods can involve strong acids or require stoichiometric reagents.

More recent trends in catalysis focus on the use of solid, recyclable catalysts. For related transformations, solid acids such as the montmorillonite (B579905) clay K-10 and Nafion-H have been shown to be effective, offering advantages such as ease of separation, reusability, and reduced corrosive waste. cftri.res.in The development of similar heterogeneous catalytic systems for the conversion of limonene epoxide to this compound and its derivatives represents a significant future research direction. Such advancements would further improve the environmental profile of this versatile chemical, making it an even more attractive building block for sustainable chemistry.

Novel Derivatization Strategies and Functionalization Approaches

The rigid bicyclic structure of this compound, a sulfur-containing terpenoid, presents a unique scaffold for synthetic modifications. researchgate.net Research into its derivatization has been driven by the quest for novel bioactive compounds and materials. mdpi.comresearchgate.net Functionalization strategies often target the sulfur atom or the hydrocarbon backbone, allowing for the introduction of a wide array of chemical groups.

One key approach involves the oxidation of the sulfide (B99878) bridge. The sulfur atom in the this compound can be oxidized to form the corresponding sulfoxides and sulfones. These oxidized derivatives exhibit different polarities and chemical reactivities compared to the parent sulfide, which can influence their biological activities. While the sulfides have shown notable antioxidant properties, their corresponding sulfoxides and sulfones often exhibit significantly reduced or no such activity. nih.govmdpi.com

Another strategy focuses on modifications of the p-menthane skeleton itself, provided there are suitable functional groups to begin with. For instance, the synthesis of 4,7,7-trimethyl-6-thiabicyclo[3.2.1]octan-3-one from (+)-carvone introduces a ketone group, which serves as a versatile handle for further functionalization. This ketone can undergo reactions like Wolff-Kishner reduction to a methylene (B1212753) group or Grignard addition to introduce new alkyl or aryl substituents.

The synthesis of derivatives often starts from readily available monoterpenes like limonene. cftri.res.in For example, p-menth-1-en-8-thiol, a precursor that can cyclize to form this compound, can be synthesized from (+)-limonene via intermediates like α-terpinyl chloride and α-terpinyl thiocyanate. cftri.res.in This multi-step synthesis allows for the introduction of functionalities at various stages.

Furthermore, the development of synthetic methods for monoterpene thiols, which are precursors to cyclic thioterpenoids like this compound, is an active area of research. mdpi.com These methods include the addition of hydrogen sulfide to terpenes, nucleophilic substitution of halides or tosylates, and the ring-opening of epoxides with sulfur nucleophiles. mdpi.com Such strategies provide access to a diverse range of thioterpenoids that can be further modified.

Table 1: Examples of Derivatization Strategies

Starting Material Reagents/Conditions Product Type Potential for Further Functionalization
This compound Oxidizing agents (e.g., m-CPBA) Sulfoxide (B87167), Sulfone Altered electronic properties and reactivity
(+)-Carvone Multi-step synthesis Ketone-functionalized thiabicyclo[3.2.1]octane Nucleophilic addition, reduction, amination
(+)-Limonene HCl, Ti(SCN)4, LAH p-Menth-1-en-8-thiol Cyclization, thiol-ene reactions

Exploration of Unexplored Reactivity and Unique Transformations of the Epithio Bridge

The epithio bridge in this compound is the molecule's most reactive site, and its transformations are central to the chemical utility of this compound class. The inherent strain and nucleophilicity of the sulfide bridge dictate its reactivity towards electrophiles, oxidants, and radical species.

A key reaction of the epithio bridge is its oxidation to sulfoxides and sulfones, as previously mentioned. This transformation not only modifies the electronic properties but can also influence the stereochemistry of the bicyclic system. The stereoselective oxidation of the sulfur atom remains an area of interest for creating chiral sulfoxides, which are valuable in asymmetric synthesis.

Ring-opening reactions of the epithio bridge offer a pathway to novel functionalized p-menthane derivatives. While this compound itself is a saturated bicyclic system, its unsaturated analogue, 1,2-epithio-p-menth-8-ene, undergoes reductive cleavage of the thiirane (episulfide) ring to yield thiols. researchgate.net For instance, reduction of cis- and trans-1,2-epithio-p-menth-8-ene with hydrides leads to the formation of 2-mercapto-p-menth-8-ene and 1-mercapto-p-menth-8-ene, respectively. researchgate.net These reactions highlight the potential for selectively breaking one of the C-S bonds of the epithio moiety to introduce new functionality.

The formation of the this compound ring system itself is a noteworthy transformation. It can be formed via the intramolecular cyclization of p-menth-1-en-8-thiol. cftri.res.in This cyclization can proceed under either radical or protic acid conditions, leading to different isomers. Radical conditions favor the formation of this compound, while protic conditions tend to yield the 1,8-epithio-p-menthane isomer. cftri.res.inscribd.com This demonstrates the tunable reactivity of the precursor thiol, allowing for selective synthesis of different bicyclic sulfide frameworks.

The sulfur atom can also participate in coordination chemistry. Thiacalixarenes, which contain epithio groups bridging aromatic rings, have been shown to selectively bind heavy metal ions like silver (Ag+) and mercury (Hg2+). mdpi.com The sulfur atoms of the epithio bridges act as soft donor sites, contributing to the formation of stable metal complexes. mdpi.com This suggests that this compound and its derivatives could be explored as ligands for catalysis or as sensors for heavy metals.

Interdisciplinary Research Opportunities in Fundamental Chemical Sciences

The unique structural and chemical properties of this compound and related thioterpenoids open up numerous opportunities for interdisciplinary research, bridging organic synthesis with materials science, catalysis, and chemical biology.

Materials Science: Monoterpene thiols, the precursors to compounds like this compound, are being investigated as monomers for creating "green" polymers. mdpi.comresearchgate.net The thiol-ene "click" reaction, for example, can be used to polymerize terpene-based monomers, leading to sulfur-containing polymers with potentially novel thermal and optical properties. The rigid bicyclic structure of this compound could be incorporated into polymer backbones to enhance rigidity and thermal stability.

Catalysis: The sulfur atom in the epithio bridge makes these compounds interesting candidates for catalysis. They can act as ligands for transition metal catalysts, potentially influencing the catalyst's activity and selectivity. mdpi.comresearchgate.net Chiral derivatives of thioterpenoids are particularly valuable in asymmetric catalysis, where they can be used as chiral auxiliaries or ligands to control the stereochemical outcome of a reaction. mdpi.comresearchgate.net Furthermore, the (1R,4R,5R)-configured 4,7,7-trimethyl derivative has demonstrated high efficiency as an organocatalyst in stereoselective cyclopropanation reactions.

Chemical Biology and Medicinal Chemistry: Sulfur-containing monoterpenoids have shown a range of biological activities, including antifungal, anti-inflammatory, and anticoagulant properties. researchgate.netnih.govmdpi.com The this compound scaffold could serve as a starting point for the design of new therapeutic agents. nih.gov By conjugating this thioterpenoid scaffold with fluorescent dyes like BODIPY, researchers can create probes to study biological processes, such as localizing specific receptors in cells. imtm.cz Molecular docking studies suggest that thioterpenoids may act as inhibitors of the P2Y12 receptor, which is involved in platelet aggregation, highlighting their potential as antithrombotic agents. nih.govmdpi.comimtm.cz

Table 2: Interdisciplinary Applications of this compound Chemistry

Research Area Application/Concept Key Feature of Thioterpenoid
Materials Science "Green" sulfur-containing polymers Renewable terpene backbone, reactive thiol precursors
Catalysis Asymmetric catalysis, organocatalysis Chiral scaffold, sulfur atom as a ligand/catalytic site
Chemical Biology Fluorescent probes for cellular imaging Scaffold for conjugation with fluorophores

| Medicinal Chemistry | Development of antithrombotic agents | Inhibition of platelet aggregation receptors (e.g., P2Y12) |

Challenges and Future Outlook in this compound Research

While the chemistry of this compound holds considerable promise, several challenges remain, and future research will likely focus on overcoming these hurdles and expanding the compound's applications.

A significant challenge lies in the synthesis of this compound and its derivatives with high stereo- and regioselectivity. cftri.res.in Many synthetic routes produce mixtures of isomers, which can be difficult to separate and may have different biological activities. cftri.res.inthegoodscentscompany.com Developing more efficient and selective synthetic methods, particularly for enantiomerically pure versions, is crucial for advancing their use in areas like asymmetric catalysis and pharmaceuticals.

Another challenge is the limited understanding of the structure-activity relationships for many of its biological effects. While initial studies have shown promising anticoagulant and antioxidant activities for certain sulfides, the precise molecular mechanisms are often not fully elucidated. nih.govmdpi.com Future work should focus on detailed mechanistic studies to identify the specific biological targets and pathways modulated by these compounds. This will enable the rational design of more potent and selective derivatives.

The exploration of the full chemical potential of the epithio bridge is also incomplete. While oxidation is a known transformation, other reactions involving the sulfur atom, such as S-alkylation, S-arylation, or the formation of sulfonium (B1226848) salts, are less explored. Investigating these novel transformations could lead to new classes of derivatives with unique properties.

Looking forward, the future of this compound research appears bright and multifaceted. The demand for sustainable chemistry will continue to drive interest in using renewable resources like terpenes as starting materials. mdpi.commdpi.com This will likely spur further innovation in the synthesis and functionalization of thioterpenoids.

In medicinal chemistry, the focus will likely be on optimizing the observed biological activities. This could involve creating libraries of derivatives and using high-throughput screening to identify lead compounds for various diseases. nih.gov The development of thioterpenoids as antithrombotic agents is a particularly promising avenue. mdpi.com

In materials science, the incorporation of the this compound motif into advanced materials, such as porous organic frameworks or coordination polymers, could lead to materials with tailored properties for applications in gas storage, separation, or sensing. researchgate.net The ability of the sulfur bridge to coordinate with metals makes this a particularly intriguing direction for future research.

Table 3: Mentioned Compounds

Compound Name
This compound
Sulfoxide
Sulfone
(+)-Carvone
4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octan-3-one
(+)-Limonene
p-Menth-1-en-8-thiol
α-Terpinyl chloride
α-Terpinyl thiocyanate
Limonene Epoxide
N,N-dimethylthioformamide (DMTF)
1,2-Epithio-p-menth-8-ene
2-Mercapto-p-menth-8-ene
1-Mercapto-p-menth-8-ene
1,8-Epithio-p-menthane
BODIPY
Silver (Ag+)

Q & A

Basic: What are the critical physicochemical properties of 2,8-Epithio-p-menthane that influence experimental design?

Answer:
Key properties include:

  • Molecular weight : 170.315 g/mol (impacts molarity calculations and stoichiometry).
  • Density : 0.9±0.1 g/cm³ (relevant for solvent layering or phase separation).
  • Boiling point : 222.7±9.0 °C at 760 mmHg (dictates distillation or reflux conditions).
  • Solubility : Insoluble in water, miscible with alcohol (guides solvent selection for reactions or extractions).

These properties are essential for designing purification methods (e.g., distillation), selecting reaction solvents, and ensuring stability under high-temperature conditions. For example, the low water solubility suggests hydrophobic interaction studies may require alcohol-based solvents .

Basic: What synthetic routes are documented for this compound, and what parameters optimize yield?

Answer:
The primary synthesis involves a ring-addition reaction between dipentene and hydrogen sulfide (H₂S) under controlled conditions . Critical parameters include:

  • Catalyst selection : Acidic or metal catalysts (e.g., AlCl₃) to enhance reaction kinetics.
  • Temperature : Moderate heating (80–120°C) to balance reactivity and side-product formation.
  • Pressure : Elevated pressure for H₂S gas solubility in the reaction medium.

Yield optimization requires monitoring sulfur content (via elemental analysis) and purifying the product using fractional distillation (based on its boiling point range of 222.7±9.0 °C) .

Advanced: How can researchers resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound?

Answer:
Discrepancies in spectral data often arise from:

  • Purity variations : Impurities from synthesis (e.g., unreacted dipentene) alter peak positions. Validate purity via GC-MS or HPLC before analysis .
  • Enantiomeric composition : The compound exists as a chiral mixture, causing splitting in NMR signals. Use chiral columns or optical rotation measurements to characterize enantiomeric excess .
  • Solvent effects : NMR shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆). Standardize solvent systems across studies .

Advanced: What computational strategies predict the reactivity of this compound in sulfur-transfer reactions?

Answer:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the epithio group to predict sulfur-transfer efficiency. Focus on the C-S bond stability under thermal or catalytic conditions .
  • Molecular Dynamics (MD) : Simulate interactions with transition-metal catalysts (e.g., Pd or Ru complexes) to identify reactive conformers .
  • Reactivity Descriptors : Use Fukui indices to map nucleophilic/electrophilic sites, particularly at the sulfur atom and adjacent carbons .

Validate predictions with experimental kinetic studies (e.g., monitoring H₂S release via gas chromatography) .

Advanced: How does stereochemistry influence the biological or catalytic activity of this compound?

Answer:

  • Enantiomer-specific effects : The cis and trans isomers (or enantiomers) may exhibit divergent binding affinities in enzyme inhibition studies. Use chiral resolution techniques (e.g., HPLC with chiral stationary phases) to isolate isomers .
  • Catalytic applications : Stereochemistry impacts coordination with metal catalysts. For example, the cis isomer may favor chelation in asymmetric catalysis, altering reaction enantioselectivity. Characterize stereochemical outcomes via X-ray crystallography or circular dichroism .

Basic: What analytical techniques are recommended for characterizing this compound’s thermal stability?

Answer:

  • Thermogravimetric Analysis (TGA) : Measure mass loss under nitrogen/air to determine decomposition thresholds (onset temperature ~200°C).
  • Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events (e.g., melting or sublimation) linked to structural stability .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile degradation products (e.g., H₂S or terpene fragments) .

Advanced: How can researchers address conflicting reports on the compound’s solubility in polar aprotic solvents?

Answer:
Contradictions may stem from:

  • Particle size : Nanomilling increases surface area, artificially enhancing solubility. Standardize particle size via sieving .
  • Temperature dependence : Measure solubility at multiple temperatures (e.g., 25°C vs. 40°C) and fit data to the van’t Hoff equation .
  • Impurity profiling : Trace surfactants or stabilizers in commercial samples may alter solubility. Use purification (e.g., recrystallization) before testing .

Advanced: What strategies validate the environmental stability of this compound in ecological toxicity studies?

Answer:

  • Photodegradation assays : Expose to UV light (λ = 254–365 nm) and monitor degradation via LC-MS. Compare half-lives in aquatic vs. soil matrices .
  • Microbial metabolism studies : Incubate with soil microbiota and quantify metabolite formation (e.g., sulfoxides) using high-resolution MS .
  • QSAR modeling : Predict biodegradation pathways using quantitative structure-activity relationship models based on sulfur moiety reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.